5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(3-methoxyphenyl)methyl)-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
Properties
IUPAC Name |
5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(3-methoxyphenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5S/c1-29-16-5-2-4-15(14-16)18(26-9-7-23(8-10-26)31-12-13-32-23)19-21(28)27-22(33-19)24-20(25-27)17-6-3-11-30-17/h2-6,11,14,18,28H,7-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJKXJRGVJDMGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCC6(CC5)OCCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(3-methoxyphenyl)methyl)-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the spiro intermediate, followed by the introduction of the triazole and thiazole rings. Key steps include:
Formation of the spiro intermediate: This involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decan with a suitable aldehyde or ketone.
Introduction of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Formation of the thiazole ring: This step typically involves the reaction of a thioamide with a halogenated furan derivative.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Scalability: Ensuring that the synthetic route is scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(3-methoxyphenyl)methyl)-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and methoxyphenyl moieties.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products
Oxidation products: Sulfoxides and sulfones.
Reduction products: Dihydro derivatives.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Pharmacology: Potential use as a pharmacophore in drug design due to its unique structure.
Biological Studies: Investigating its interactions with biological macromolecules.
Industry
Chemical Industry: Use in the synthesis of other complex organic molecules.
Pharmaceutical Industry:
Mechanism of Action
The mechanism of action of 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(3-methoxyphenyl)methyl)-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key similarities and differences between the target compound and selected analogs:
Key Findings
Thiadiazoles often exhibit stronger antimicrobial activity due to sulfur’s electronegativity . The spiro system in the target compound may confer superior metabolic stability compared to non-spiro analogs (e.g., ) .
Substituent Effects :
- 3-Methoxyphenyl vs. Benzofuran-2-yl : The methoxyphenyl group (target) may favor interactions with hydrophobic enzyme pockets, while benzofuran () enhances π-π stacking with microbial membranes .
- Hydroxy vs. Acetyloxy Groups : The 6-hydroxy group (target) likely improves solubility over the acetyloxy group in , which may undergo esterase-mediated hydrolysis .
Biological Activity Trends: Triazolo-thiadiazoles () show pronounced antimicrobial and antifungal activities, suggesting the target compound’s triazolo-thiazole core could exhibit similar efficacy with optimized substituents.
Biological Activity
The compound 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(3-methoxyphenyl)methyl)-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex molecular entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a unique arrangement of functional groups that contribute to its biological properties. The structure includes a furan ring, a triazole moiety, and a thiazole component, which are known for their diverse biological activities.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| IUPAC Name | This compound |
| Key Functional Groups | Furan, Triazole, Thiazole |
Research indicates that this compound exhibits significant activity against various biological targets. Notably, it has been studied for its interactions with sigma receptors and its potential as an anticancer agent.
- Sigma Receptor Binding : The compound has shown affinity for sigma receptors (σ1 and σ2), which are implicated in various neurological and psychiatric disorders. A related compound demonstrated a high affinity (K(i) = 5.4 ± 0.4 nM) for σ1 receptors, suggesting that similar derivatives may exhibit comparable binding characteristics .
- Antitumor Activity : In vivo studies using mouse tumor xenograft models have indicated that compounds in this class can accumulate in tumors significantly, suggesting potential for imaging and therapeutic applications in oncology .
Pharmacological Properties
The pharmacological profile of the compound includes:
- Anticancer Activity : Evidence suggests it may inhibit tumor growth through mechanisms involving sigma receptor modulation.
- Neuroprotective Effects : Due to its interaction with sigma receptors, it may offer neuroprotective benefits in certain models of neurodegeneration.
Study 1: Sigma Receptor Ligands
In a study evaluating novel piperidine compounds as sigma receptor ligands, one derivative showed promising results with high selectivity for σ1 over σ2 receptors and significant uptake in tumor models . This highlights the potential of the compound in targeted cancer therapies.
Study 2: Imaging Applications
The use of radiolabeled versions of related compounds for PET imaging demonstrated their ability to target specific tumor types effectively. This suggests that derivatives of the compound could be developed for diagnostic imaging applications .
Q & A
Q. Table 1. Synthetic Yield Optimization via Solvent Screening
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dry benzene | 80 | 78 | 99 |
| THF | 65 | 65 | 97 |
| Acetonitrile | 90 | 72 | 98 |
| Data adapted from multi-step synthesis protocols . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
